BenchChemオンラインストアへようこそ!

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate

Lipophilicity Drug-likeness Permeability

Differentiated pyridazinyl-thioether-benzoate ester with a direct thioether (–S–CH2–) linkage to the methyl benzoate terminus. This connectivity defines a unique pharmacophore absent in acetamido-linked analogs, yielding higher predicted lipophilicity (clogP ~3.5) that enhances membrane permeability for intracellular kinase target engagement. Deploy in diversity-oriented kinome screening libraries or SAR comparator studies evaluating linker chemistry effects on metabolic stability and target residence time. Verify 4-pyridinyl-pyridazine specificity for c‑Met/TK inhibitor profiling. Not interchangeable with generic pyridazine analogs.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4
CAS No. 1207025-74-8
Cat. No. B2518689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate
CAS1207025-74-8
Molecular FormulaC18H15N3O2S
Molecular Weight337.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C18H15N3O2S/c1-23-18(22)15-4-2-13(3-5-15)12-24-17-7-6-16(20-21-17)14-8-10-19-11-9-14/h2-11H,12H2,1H3
InChIKeyLLVCBRZMYKCTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate (CAS 1207025-74-8): Chemical Identity and Structural Classification for Procurement Decisions


Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate is a synthetic small-molecule heterocyclic compound belonging to the pyridazinyl-thioether-benzoate ester class. It is indexed in the CISMeF controlled vocabulary under the pharmacological action category of protein kinase inhibitors, providing a tentative mechanistic classification [1]. The compound incorporates three functional domains: a pyridine-substituted pyridazine core, a thioether (–S–CH₂–) linker, and a methyl benzoate ester terminus. Its molecular formula is C₁₈H₁₅N₃O₂S .

Why Generic Substitution Fails for Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate: Structural Determinants of Selectivity and Reactivity


In-class pyridazine-thioether compounds cannot be interchanged due to the unique connectivity pattern of this compound. The direct thioether linkage to the benzoate ester via a methylene spacer (–S–CH₂–) creates a distinct pharmacophoric geometry compared to analogs with acetamido (–S–CH₂–CONH–) linkers, which introduce additional hydrogen-bond donor/acceptor capacity and conformational flexibility. The 4-pyridinyl substitution on the pyridazine ring further differentiates this compound from 3-pyridinyl or non-heteroaryl-substituted variants, potentially altering both electronic properties and target recognition [1]. These structural features generate a unique chemical space signature that cannot be replicated by generic pyridazine analogs [2].

Quantitative Differentiation Evidence: Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate vs. Closest Analogs


Predicted Lipophilicity (clogP) Differentiation vs. Acetamido-Linked Analogs

The target compound lacks the polar acetamido (–CONH–) group present in closely related analogs such as methyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 872702-14-2), resulting in a higher predicted lipophilicity. This structural difference is predicted to reduce hydrogen-bonding capacity by two donors and one acceptor, leading to a computed clogP increase of approximately 0.8–1.2 log units compared to the acetamido analog [1]. The increased lipophilicity may enhance membrane permeability but reduce aqueous solubility, a trade-off that directly impacts formulation and assay conditions [2].

Lipophilicity Drug-likeness Permeability

Kinase Inhibition Pharmacological Classification vs. Non-Kinase Pyridazine Derivatives

The CISMeF terminology database explicitly assigns this compound to the pharmacological action category 'protein kinase inhibitors' [MeSH Descriptor], a classification not uniformly applied to structurally related pyridazine derivatives [1]. For example, pyridazine (thio)amide derivatives disclosed in patent US20230054449A1 are classified as fungicidal compounds targeting phytopathogenic microorganisms rather than human kinases, demonstrating that subtle structural modifications redirect biological target profiles [2]. This pharmacological annotation provides a preliminary basis for prioritizing this compound in kinase-focused screening campaigns over fungicidal pyridazine analogs.

Protein kinase inhibition Pharmacological classification Target engagement

Thioether Metabolic Stability Advantage Over Ester-Linked Analogs

The thioether (–S–CH₂–) linkage in the target compound replaces the more common acetamido (–CH₂–CONH–) or oxyacetic (–O–CH₂–) linkers found in related pyridazine-benzoate conjugates [1]. Thioether bonds are generally more resistant to hydrolytic and oxidative metabolism than ester or amide linkages, as documented across multiple medicinal chemistry series [2]. This structural feature predicts improved metabolic stability, though no direct head-to-head metabolic stability data comparing this specific compound to its acetamido analog have been published.

Metabolic stability Thioether linkage Hydrolysis resistance

Best-Fit Research and Industrial Application Scenarios for Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

Based on the CISMeF pharmacological classification as a protein kinase inhibitor [1], this compound is most appropriately deployed as a member of diversity-oriented screening libraries targeting the kinome. The 4-pyridinyl-pyridazine scaffold has precedence in c-Met and other tyrosine kinase inhibitor programs, making this compound a relevant entry for hits in oncology-focused high-throughput screening campaigns.

Chemical Probe Development Requiring Enhanced Membrane Permeability

The predicted higher lipophilicity (clogP ~3.5) compared to acetamido-linked analogs [2] positions this compound advantageously for cellular target engagement assays where membrane penetration is rate-limiting. Researchers developing chemical probes for intracellular kinase targets should prioritize this compound over more polar analogs when cellular permeability data are lacking.

SAR Studies Exploring Linker-Modulated Metabolic Stability

The thioether linker distinguishes this compound from ester- and amide-linked pyridazine-benzoate conjugates. It is suitable as a comparator compound in structure-activity relationship (SAR) studies designed to evaluate the impact of linker chemistry on metabolic stability and target residence time [3].

Agrochemical vs. Pharmaceutical Differentiation Screening

Given that structurally related pyridazine (thio)amides have been patented as fungicidal agents [4], this compound can serve as a comparator in cross-sector screens to differentiate kinase-inhibitory (pharmaceutical) from fungicidal (agrochemical) activity profiles, supporting intellectual property positioning and repurposing efforts.

Quote Request

Request a Quote for Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.